
(E)-3-Hydroxy-4-methoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Hydroxy-4-methoxychalcone, also known as sakuranetin, is a natural flavonoid compound found in various plants, including rice, barley, and Angelica keiskei. This compound has gained significant attention due to its potential therapeutic benefits in various diseases, including cancer, inflammation, and diabetes.
Mechanism of Action
The mechanism of action of (E)-3-Hydroxy-4-methoxychalcone is not fully understood, but several studies have suggested that it acts through multiple pathways. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and energy homeostasis.
Biochemical and physiological effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of reactive oxygen species (ROS) and inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity by enhancing glucose uptake and utilization in peripheral tissues.
Advantages and Limitations for Lab Experiments
(E)-3-Hydroxy-4-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It exhibits low toxicity and has a relatively long half-life in vivo. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on (E)-3-Hydroxy-4-methoxychalcone. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective properties and may have a beneficial effect on cognitive function. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Synthesis Methods
(E)-3-Hydroxy-4-methoxychalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of 4-methoxyphenylboronic acid and 3-hydroxy-4-chlorocinnamic acid in the presence of a palladium catalyst.
Scientific Research Applications
(E)-3-Hydroxy-4-methoxychalcone has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3/b9-7+ |
InChI Key |
MSKJHPDSPSWNCA-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)O |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
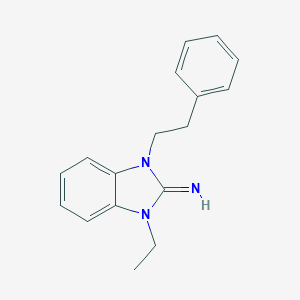
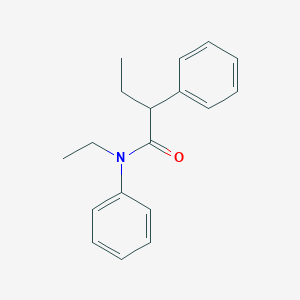
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
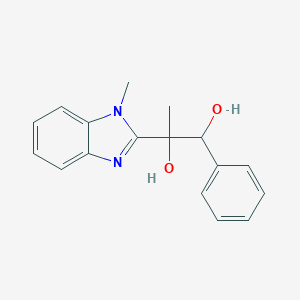
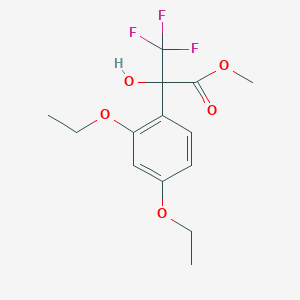
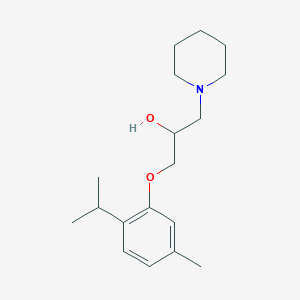
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)



